L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis and scalability. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or bioactive peptides.
Industry: Utilized in the development of novel materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucine can be compared with other similar peptide compounds, such as:
- L-Methionyl-L-glutaminyl-L-valyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine .
- L-Phenylalanyl-L-prolylglycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine .
These compounds share structural similarities but differ in their amino acid composition and sequence, leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
823233-04-1 |
---|---|
Molekularformel |
C23H45N9O7 |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H45N9O7/c1-3-13(2)18(22(38)39)32-17(34)11-29-20(36)15(8-6-10-28-23(26)27)31-21(37)16(7-4-5-9-24)30-19(35)14(25)12-33/h13-16,18,33H,3-12,24-25H2,1-2H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)(H4,26,27,28)/t13-,14-,15-,16-,18-/m0/s1 |
InChI-Schlüssel |
MJWUSSUDHBSUJX-DNCCFGNJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.